molecular formula C25H20FNO5S B2551376 ethyl 4-[6-fluoro-2-(4-methylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate CAS No. 1114650-75-7

ethyl 4-[6-fluoro-2-(4-methylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate

Cat. No. B2551376
M. Wt: 465.5
InChI Key: ZYGJOYWJQORTMV-UHFFFAOYSA-N
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Description

The compound ethyl 4-[6-fluoro-2-(4-methylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate is a chemical entity that appears to be related to a class of organic compounds known as benzothiazines. These compounds are characterized by a benzene ring fused to a thiazine ring, which is a heterocyclic compound containing sulfur and nitrogen. The specific compound is not directly synthesized or characterized in the provided papers, but related compounds and their synthesis methods can offer insights into its potential properties and synthesis pathways.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions that may include the formation of thiazole or quinoline derivatives as key intermediates. For instance, the synthesis of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate involves the reaction of 4-methyl-(1-benzylidenehydrazinyl)-2-carbothioamide with ethyl bromopyruvate . Similarly, the synthesis of various metabolites of ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl] benzoate includes the use of stereospecific oxidizing reagents and conditions . These methods could potentially be adapted for the synthesis of ethyl 4-[6-fluoro-2-(4-methylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate by incorporating the appropriate functional groups and core structures.

Molecular Structure Analysis

The molecular structure of related compounds is often elucidated using spectroscopic techniques such as FTIR and NMR, and confirmed by X-ray diffraction methods . Density functional theory (DFT) calculations are also employed to optimize the molecular geometry and to predict vibrational assignments and chemical shifts, which can be compared with experimental data for validation . These techniques would be essential in analyzing the molecular structure of ethyl 4-[6-fluoro-2-(4-methylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate.

Chemical Reactions Analysis

The chemical reactivity of benzothiazine derivatives can be inferred from the reactions they undergo. For example, the synthesis of novel compounds from benzothiazole derivatives involves reactions with ethyl bromocyanoacetate and indole derivatives . The reactivity of the thiazine ring, particularly with electrophilic or nucleophilic agents, would be a key aspect of the chemical reactions analysis for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are closely related to their molecular structure. The presence of electronegative atoms like fluorine and oxygen in the compound suggests potential sites for hydrogen bonding, which can influence solubility and reactivity . The steric effects of the 4-methylbenzoyl group and the ethyl ester moiety would also play a role in the compound's physical properties, such as melting point and boiling point.

Scientific Research Applications

Mesomorphic Properties and Anticlinic Phases

Research has investigated the influence of fluorine atoms and chiral moieties on benzoate derivatives, revealing their potential in creating materials with anticlinic properties. These materials have been studied for their mesomorphic behaviors, which are crucial for the development of liquid crystal displays and other optical applications. The studies show that the structural modifications can significantly affect their mesomorphic properties, including the transition between different liquid crystalline phases ((C. D. Cruz et al., 2001)).

Photopolymerization in Thin Film Applications

Ethyl α-hydroxymethylacrylate derivatives, including those with benzoate groups, have been synthesized and found to exhibit rapid photopolymerization rates. This characteristic makes them suitable candidates for use in thin film and coating applications, where rapid cure times and the physical properties of linear polymers are advantageous. Such materials could be beneficial in the development of coatings with improved durability and performance characteristics ((D. Avci et al., 1996)).

Synthesis of Fluorine-Substituted Compounds

Studies have also explored the synthesis of fluorine-substituted benzothiazole compounds, highlighting the role of fluorine in modifying the biological properties of these molecules. For instance, the synthesis and evaluation of fluorinated 2-(4-aminophenyl)benzothiazoles have shown that these compounds possess potent cytotoxic properties in vitro. Such research underscores the importance of fluorine atoms in medicinal chemistry, especially in the design of compounds with potential antitumor activities ((I. Hutchinson et al., 2001)).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. Without more information, it’s difficult to provide a detailed analysis of the potential safety and hazards associated with this compound .

Future Directions

The future directions for research on this compound would depend on its potential applications. For instance, if the compound shows promising biological activity, it could be further studied for potential therapeutic applications. Alternatively, if the compound has interesting chemical properties, it could be studied further in the context of materials science or chemical synthesis .

properties

IUPAC Name

ethyl 4-[6-fluoro-2-(4-methylbenzoyl)-1,1-dioxo-1λ6,4-benzothiazin-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FNO5S/c1-3-32-25(29)18-8-11-20(12-9-18)27-15-23(24(28)17-6-4-16(2)5-7-17)33(30,31)22-13-10-19(26)14-21(22)27/h4-15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYGJOYWJQORTMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-[6-fluoro-2-(4-methylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate

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